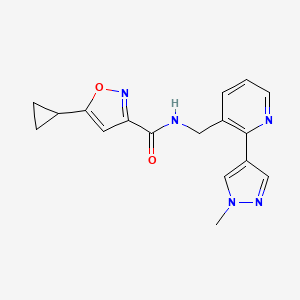

5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)16-12(3-2-6-18-16)8-19-17(23)14-7-15(24-21-14)11-4-5-11/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRHWNGTBVKFSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NOC(=C3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Construction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine.

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling of the Functional Groups: The final step involves the coupling of the pyrazole, pyridine, and isoxazole moieties through a series of nucleophilic substitution and amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

Biological Research: It is used in studies to understand its interactions with various biological targets, including enzymes and receptors.

Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and molecular mechanisms.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and biological responses . The exact molecular targets and pathways involved can vary depending on the specific biological context and application .

Comparison with Similar Compounds

The compound shares structural motifs with pyrazole-carboxamide derivatives, such as those synthesized in the referenced study (Molecules, 2015) . Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic approaches.

Structural Analogues and Substituent Effects

The evidence highlights 5-chloro-N-(pyrazolyl)pyrazole-4-carboxamides (e.g., compounds 3a–3p ) as key comparators. While these lack the isoxazole and pyridine moieties, their carboxamide linkage and aryl/heteroaryl substituents provide insights into how structural variations influence properties:

Physicochemical Properties

Comparative data for melting points (mp), yields, and spectroscopic features are summarized below:

| Compound | Yield (%) | mp (°C) | ¹H-NMR Key Signals (δ, ppm) | MS ([M+H]⁺) |

|---|---|---|---|---|

| Target | N/A | N/A | Expected: Cyclopropyl (~1.0–2.5), pyridine (~7–9) | ~390–400 (est.) |

| 3a | 68 | 133–135 | 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) | 403.1 |

| 3b | 68 | 171–172 | 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H) | 437.1 |

| 3c | 62 | 123–125 | 8.12 (s, 1H), 7.63–7.41 (m, 9H), 2.42 (s, 3H) | 417.1 |

| 3d | 71 | 181–183 | 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) | 421.0 |

Key Observations :

- The target compound’s cyclopropyl group may lower melting points compared to chlorinated analogs (e.g., 3b , 3d ) due to reduced polarity.

- Yields for the target compound are likely influenced by steric hindrance from the pyridine-pyrrole side chain, contrasting with the higher yields of simpler pyrazole derivatives (e.g., 3d : 71%) .

Biological Activity

5-Cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 299.374 g/mol. Its structure incorporates a cyclopropyl group, a pyrazole moiety, and an isoxazole carboxamide, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that derivatives of pyrazole and isoxazole exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can act against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) typically around 250 μg/mL .

- Anti-inflammatory Effects : Compounds similar to the target compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6 in cellular models, indicating potential use in treating inflammatory diseases .

- Anticancer Properties : Pyrazole derivatives have been reported to inhibit kinases involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. These compounds exhibit significant cytotoxicity against human cancer cell lines .

Antimicrobial Studies

A series of studies evaluated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds were tested against several pathogens with varying degrees of success. The compound exhibited moderate activity against Candida albicans and other bacterial strains, suggesting it may be effective as an antimicrobial agent .

Anti-inflammatory Mechanisms

Research indicated that certain pyrazole-based compounds could significantly reduce the production of nitric oxide (NO) and TNFα in macrophages stimulated by lipopolysaccharides (LPS). This suggests that the compound may interfere with signaling pathways involved in inflammation .

Anticancer Activity

In vitro studies demonstrated that derivatives like 5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide could inhibit cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the inhibition of specific kinases associated with tumor growth, providing a basis for further development as an anticancer therapeutic .

Case Studies

- Pyrazole Derivatives in Cancer Therapy : A study highlighted the effectiveness of pyrazole derivatives against BRAF(V600E) mutant melanoma cells. The most potent compounds showed IC50 values in the low nanomolar range, indicating their potential as targeted therapies .

- Inflammation Models : In models of acute inflammation, compounds similar to the target compound reduced neutrophil migration significantly, with IC50 values ranging from 10 to 55 nM for various derivatives. This suggests that modifications to the pyrazole structure can enhance anti-inflammatory properties .

Q & A

Q. What are the common synthetic routes for 5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Isoxazole Core Formation : Cyclocondensation of β-keto esters with hydroxylamine under acidic conditions to generate the 5-cyclopropyl-isoxazole scaffold .

Pyridine-Pyrazole Coupling : Alkylation or nucleophilic substitution to attach the 1-methylpyrazole moiety to the pyridine ring at position 3. Solvents like DMF and bases (e.g., K₂CO₃) are critical for coupling efficiency .

Carboxamide Linkage : Amide bond formation between the isoxazole-3-carboxylic acid and the pyridinylmethylamine derivative using coupling agents (e.g., EDCI/HOBt) .

- Key Considerations : Reaction temperature (often 0–25°C), inert atmospheres, and purification via column chromatography are standard .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR for structural elucidation of cyclopropane, pyrazole, and amide protons .

- Mass Spectrometry (HRMS) : Confirmation of molecular weight and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95% typical for biological assays) .

- X-ray Crystallography : Optional for absolute stereochemistry determination in crystalline derivatives .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

- Methodological Answer : DoE minimizes trial-and-error by systematically varying parameters:

| Factor | Levels Tested | Optimal Range |

|---|---|---|

| Temperature | 25–80°C | 50–60°C (amide coupling) |

| Solvent | DMF, THF, MeCN | DMF (polar aprotic for SNAr reactions) |

| Catalyst | EDCI, DCC | EDCI/HOBt (yield >80%) |

- Statistical Tools : Response surface methodology (RSM) identifies interactions between variables. For example, a 2³ factorial design can resolve solvent/base/temperature effects on alkylation steps .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer : Contradictions often arise from assay conditions or target specificity. Strategies include:

- Assay Standardization : Use validated protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) .

- Comparative Studies : Benchmark against reference compounds (e.g., staurosporine for kinase inhibition) .

- Off-Target Profiling : Employ proteome-wide screens (e.g., thermal shift assays) to identify non-specific interactions .

- Data Normalization : Account for batch-to-batch compound purity variations via LC-MS .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). The cyclopropane group often occupies hydrophobic pockets .

- MD Simulations : GROMACS for stability analysis of ligand-target complexes (≥100 ns trajectories) .

- QSAR Modeling : MLR or PLS regression to correlate substituent electronegativity (Hammett σ) with activity . Example: Pyrazole methylation enhances solubility but reduces affinity for polar active sites .

Q. How to address stability challenges during storage or biological assays?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the isoxazole ring under acidic/alkaline conditions; amide bond cleavage at high temperatures .

- Stabilization Strategies :

- Lyophilization : Store at -20°C in amber vials with desiccants .

- Buffered Solutions : Use PBS (pH 7.4) with 0.01% BSA to prevent aggregation in cell-based assays .

Data Contradiction Analysis

Q. Why do solubility predictions conflict with experimental data?

- Methodological Answer :

- Prediction Tools : LogP calculations (e.g., ChemAxon) may underestimate the impact of cyclopropane’s ring strain on solubility .

- Experimental Validation : Use shake-flask method with UV/Vis quantification. For example, experimental solubility in DMSO (≥50 mM) often exceeds predictions due to π-π stacking disruptions .

Key Research Gaps

- Metabolic Stability : Limited data on cytochrome P450 interactions. Recommend LC-MS/MS metabolite profiling in hepatic microsomes .

- In Vivo Efficacy : Most studies are in vitro. Prioritize murine xenograft models with pharmacokinetic monitoring (Cmax, t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.